N-{4-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE
Description
N-{4-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE is an organic compound belonging to the class of phenyl-1,2,4-triazoles. This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms. The triazole ring is known for its versatile biological activities and is commonly found in various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
N-[4-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-8(17)15-10-4-2-9(3-5-10)11(18)6-19-12-13-7-14-16-12/h2-5,7H,6H2,1H3,(H,15,17)(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEHYAGOYJMCHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE typically involves the reaction of 4- and 5-substituted 1,2,4-triazole-3-thiol derivatives with 2-chloro-N-substituted phenyl acetamide derivatives under basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
N-{4-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-{4-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes makes it a potent inhibitor.
Comparison with Similar Compounds
N-{4-[2-(4H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring and exhibit similar biological activities.
1,2,4-Triazole derivatives: These compounds are known for their antimicrobial and anticancer properties.
Phenyl-1,2,4-triazoles: These compounds share the phenyl and triazole moieties and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
